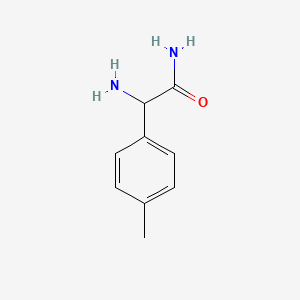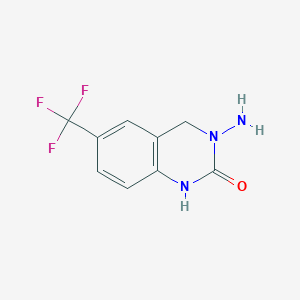![molecular formula C16H23O4- B12108281 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester is a chemical compound with the molecular formula C16H24O4 and a molecular weight of 280.3594 g/mol . This compound is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various industrial applications, particularly in the production of epoxy resins and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester typically involves the reaction of 6-methyl-cyclohex-3-enecarboxylic acid with an epoxidizing agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of high-performance epoxy resins used in coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can prevent the formation of active transcription factors, such as NF-AT and NF-IL2A, which are essential for gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Epoxycyclohexylmethyl, 3,4-Epoxycyclohexanecarboxylate: Another epoxy compound used in similar applications.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: A compound with a similar bicyclic structure used in silicone-based materials.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester stands out due to its specific combination of an oxirane ring and a cyclohexane ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in the synthesis of high-performance materials and bioactive compounds .
Properties
Molecular Formula |
C16H23O4- |
|---|---|
Molecular Weight |
279.35 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-4,4-dimethyl-7,8-dioxatricyclo[4.1.1.01,6]octane-3-carboxylate |
InChI |
InChI=1S/C16H24O4/c1-13(2)9-15-16(19-15,20-15)10-14(13,12(17)18)8-11-6-4-3-5-7-11/h11H,3-10H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
OKYOTSJJGBCAKW-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC23C(O2)(O3)CC1(CC4CCCCC4)C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


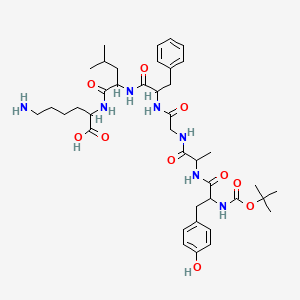


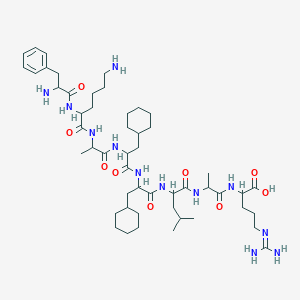
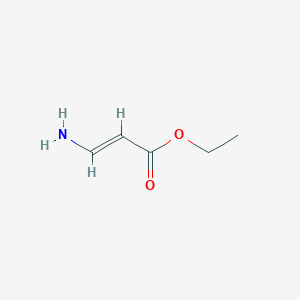
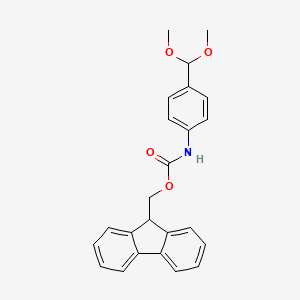
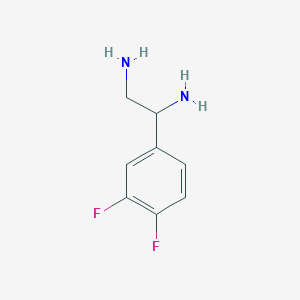
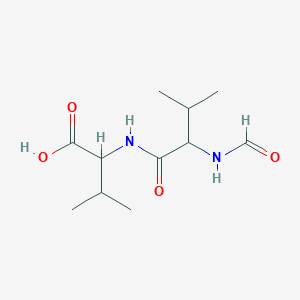

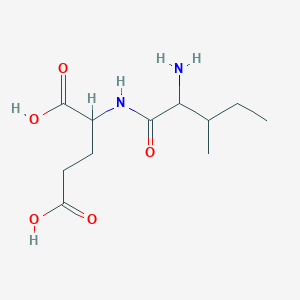
![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
